molecular formula C5H7ClZn B14410922 Zinc, chloro-1-pentynyl- CAS No. 86650-50-2

Zinc, chloro-1-pentynyl-

Cat. No.: B14410922
CAS No.: 86650-50-2
M. Wt: 167.9 g/mol
InChI Key: OXSATWOLZKYFHN-UHFFFAOYSA-M
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Description

Zinc, chloro-1-pentynyl- is an organozinc compound with the molecular formula C5H7ClZn. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a zinc atom bonded to a chloro-1-pentynyl group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, chloro-1-pentynyl- typically involves the reaction of 1-chloro-1-pentyne with a zinc reagent. One common method is the reaction of 1-chloro-1-pentyne with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of Zinc, chloro-1-pentynyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Zinc, chloro-1-pentynyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alkanes or alkenes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium amide (NaNH2) or sodium alkoxide (NaOR) are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted pentynyl derivatives.

Scientific Research Applications

Zinc, chloro-1-pentynyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Zinc, chloro-1-pentynyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The zinc atom can coordinate with other molecules, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric properties of the chloro-1-pentynyl group, allowing it to participate in diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-1-pentynyl)trimethylsilane: Similar in structure but contains a trimethylsilyl group instead of a zinc atom.

    1-Chloro-5-trimethylsilyl-4-pentyne: Another related compound with a trimethylsilyl group.

Uniqueness

Zinc, chloro-1-pentynyl- is unique due to the presence of the zinc atom, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis, offering different reaction pathways compared to its silicon-containing counterparts.

Properties

CAS No.

86650-50-2

Molecular Formula

C5H7ClZn

Molecular Weight

167.9 g/mol

IUPAC Name

chlorozinc(1+);pent-1-yne

InChI

InChI=1S/C5H7.ClH.Zn/c1-3-5-4-2;;/h3,5H2,1H3;1H;/q-1;;+2/p-1

InChI Key

OXSATWOLZKYFHN-UHFFFAOYSA-M

Canonical SMILES

CCCC#[C-].Cl[Zn+]

Origin of Product

United States

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